2-(3-Isobutylphenyl)propionic Acid

Overview

Description

2-(3-Isobutylphenyl)propionic Acid, also known as Ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . It is widely used as an analgesic, anti-inflammatory, and antipyretic .

Synthesis Analysis

Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is known as NSAIDs. Arylpropionic acid derivatives have a broad biological activity including antibacterial, anticonvulsant, and anticancer activity, analgesic, and anti-inflammatory .Molecular Structure Analysis

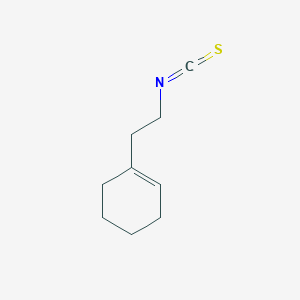

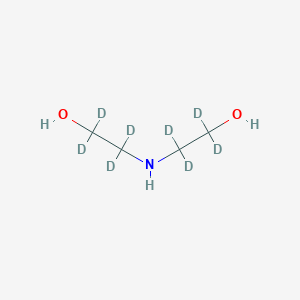

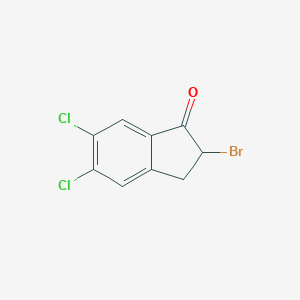

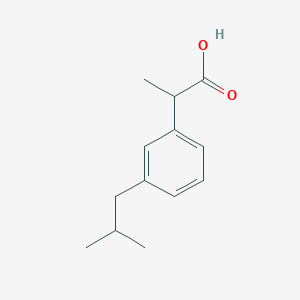

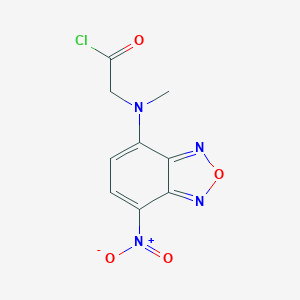

The molecular structure of 2-(3-Isobutylphenyl)propionic Acid consists of a propionic acid group attached to an isobutylphenyl group .Chemical Reactions Analysis

The chemical reactions involving 2-(3-Isobutylphenyl)propionic Acid are primarily related to its role as a non-steroidal anti-inflammatory drug (NSAID). It works by blocking the cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandin via the arachidonic acid pathway .Physical And Chemical Properties Analysis

The molecular weight of 2-(3-Isobutylphenyl)propionic Acid is 206.28 g/mol . Its solubility and other physical and chemical properties depend on the specific conditions, such as pH and temperature .Scientific Research Applications

Pharmaceutical Applications: Analgesic and Anti-inflammatory Agent

Ibuprofen is widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. It operates by inhibiting the cyclooxygenase enzyme system, which plays a key role in the synthesis of prostaglandins involved in pain and inflammation processes . The compound is used to treat a variety of conditions, from minor aches to more severe conditions like rheumatoid arthritis.

Analytical Chemistry: HPLC Impurity Analysis

In the realm of analytical chemistry, 2-(3-isobutylphenyl)propanoic acid is used as a reference compound in high-performance liquid chromatography (HPLC) to identify and quantify impurities in pharmaceutical preparations of ibuprofen . This ensures the purity and safety of the drug for consumer use.

Biochemistry: Enantioselective Resolution Studies

The compound’s enantiomers have different biological activities, with the S-enantiomer being significantly more active. Research has been conducted on the enantioselective resolution of racemic ibuprofen using enzymes like lipases, which is crucial for producing the biologically active S-enantiomer without the side effects of the R-enantiomer .

Electrochemistry: Electrochemical Behavior Studies

The electrochemical behavior of ibuprofen has been studied using platinum electrodes to understand its oxidation and reduction processes. These studies are important for developing new electroanalytical methods for drug analysis and quality control .

Clinical Research: Treatment of Various Diseases

Beyond its primary use as an NSAID, ibuprofen is being investigated for its potential role in the treatment of diseases like Alzheimer’s, breast cancer, and prostate cancer, due to its effects on inflammation pathways that may influence these conditions .

Mechanism of Action

Target of Action

Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX enzymes, reducing the production of prostaglandins . It is administered as a racemic mixture, and the S-enantiomer is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting COX enzymes, ibuprofen reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary molecular effect of ibuprofen’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation in inflamed tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For example, ibuprofen is considered an emerging environmental contaminant due to its presence in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms . Its degradation in the environment or by microorganisms is difficult due to its physicochemical characteristics .

Safety and Hazards

Future Directions

There is ongoing research into the potential applications of 2-(3-Isobutylphenyl)propionic Acid. For example, new ibuprofen derivatives are being synthesized to overcome the drawbacks of current NSAIDs . Additionally, there is interest in using biological propionate production to enter the market in the not so distant future .

properties

IUPAC Name |

2-[3-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutylphenyl)propionic Acid | |

CAS RN |

66622-47-7 | |

| Record name | 2-(3-Isobutylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)